molecular formula C11H10ClN3O B12114570 Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- CAS No. 1152504-13-6

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-

Cat. No.: B12114570
CAS No.: 1152504-13-6
M. Wt: 235.67 g/mol
InChI Key: UMSRBFRTUBCVNU-UHFFFAOYSA-N
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Description

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and a 2-(2-pyridinyl)ethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of 2-chloropyrazine with 2-(2-pyridinyl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.

Industry

Industrially, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2-methoxyphenyl)pyrazine
  • 2-Chloro-3-(2-methoxybenzyl)pyrazine
  • 4-Chloro-2-(2-pyridinyl)pyrimidine

Uniqueness

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is unique due to the presence of both a chlorine atom and a 2-(2-pyridinyl)ethoxy group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1152504-13-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine

InChI

InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2

InChI Key

UMSRBFRTUBCVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl

Origin of Product

United States

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